4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including structures similar to the compound , involves reactions with sulfonyl chlorides in aqueous sodium carbonate solutions, followed by treatments with various alkyl/aralkyl halides. This process yields a series of sulfonamides characterized using spectroscopic techniques like IR, 1H-NMR, and 13C-NMR, alongside elemental analysis, which aligns closely with the expected structural framework of our compound of interest (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those similar to our focal compound, exhibits significant stability and interaction potential, as evidenced by X-ray crystallography and spectroscopic data. The structural elucidation of these compounds through crystallography and NMR spectroscopy reveals intricate details about their molecular architecture, highlighting their stability and potential for further modifications (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Chemical Reactions and Properties
Sulfonamide compounds exhibit a variety of chemical reactions, including their role as enzyme inhibitors, demonstrating competitive inhibition and formation of enzyme-inhibitor complexes. These interactions underline the compound's reactivity and potential therapeutic applications, particularly in modulating biological pathways (Abbasi et al., 2018).
Physical Properties Analysis
The physical properties, including solubility and crystallinity, of sulfonamide derivatives are crucial for their application potential. These characteristics are often determined through crystallographic analysis and solubility tests, providing insights into the compound's behavior in different environments and its formulation potential for therapeutic use.
Chemical Properties Analysis
The chemical properties, such as reactivity with various biological targets and stability under different conditions, are central to understanding the compound's utility. Studies on similar sulfonamides highlight their interaction with biological enzymes, showcasing their inhibitory activities and potential for drug development. The kinetic mechanism and inhibitory effects provide a foundation for exploring the compound's applications beyond its basic chemical structure (Abbasi et al., 2018).
Safety And Hazards
This involves examining the compound’s toxicity, its handling precautions, and its disposal procedures.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, new reactions, or new applications for the compound.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-ethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO5S/c1-6-27-20-15(2)11-19(12-16(20)3)28(24,25)22-14-21(4,23)13-17-7-9-18(26-5)10-8-17/h7-12,22-23H,6,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXBAKHWBNTJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide |
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